REACTION_CXSMILES
|
[Na].[C:2]([O:12]CC)(=[O:11])[CH2:3][C:4]([C:6]([O:8]CC)=O)=O.[OH-].[Na+].Cl.[CH:18]1([C:21](=[NH:23])[NH2:22])[CH2:20][CH2:19]1.Cl>CO.O>[CH:18]1([C:21]2[NH:23][C:6](=[O:8])[CH:4]=[C:3]([C:2]([OH:12])=[O:11])[N:22]=2)[CH2:20][CH2:19]1 |f:0.1,2.3,4.5,^1:0|
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Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
[Na].C(CC(=O)C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(CC1)C(N)=N
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3-4 h at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remained at 25-30° C.
|
Type
|
TEMPERATURE
|
Details
|
Then the stirred mixture was heated for an additional 30 min at 35° C
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The orange solution was heated to 50° C. over 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 35° C.
|
Type
|
CUSTOM
|
Details
|
(resulting in foaming) over 30 minutes at 30-40° C. until the pH was about 1.5-2.5
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated with a rotary evaporator at 35-40° C.
|
Type
|
CUSTOM
|
Details
|
to remove alcohols
|
Type
|
CUSTOM
|
Details
|
crystallization of the product
|
Type
|
TEMPERATURE
|
Details
|
After the mixture was cooled to 0° C. the solid
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
The solid washed with water (2×60 mL)
|
Type
|
CUSTOM
|
Details
|
suction-dried
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum-oven at 60° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1NC(C=C(N1)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |